2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. Key structural elements include:
- 4-(pyrrolidin-1-yl) substitution on the pyrazolo[3,4-d]pyrimidine ring, which enhances solubility and modulates target binding.
- 2-fluorobenzamide moiety linked via an ethyl group to the pyrazolo[3,4-d]pyrimidine N1-position. The fluorine atom likely improves metabolic stability and lipophilicity.
- Ethyl spacer between the benzamide and pyrazolo[3,4-d]pyrimidine, balancing conformational flexibility and steric constraints.
Properties
IUPAC Name |
2-fluoro-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O/c19-15-6-2-1-5-13(15)18(26)20-7-10-25-17-14(11-23-25)16(21-12-22-17)24-8-3-4-9-24/h1-2,5-6,11-12H,3-4,7-10H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQHUTMXWUUYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes: The synthesis of 2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves a multi-step process The starting materials and reagents are carefully selected to ensure the formation of the desired compound
Reaction Conditions: The reaction conditions for each step vary and may include catalytic hydrogenation, coupling reactions, and fluorination. Careful control of temperature, pH, and solvent choice is essential to achieve high yields and purity.
Industrial Production Methods: Industrial production may involve scalable synthetic routes with optimizations for cost-effectiveness and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis are often employed to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and condensation. Each reaction type can alter different parts of the molecule, leading to diverse derivatives and analogs.
Common Reagents and Conditions: Reagents commonly used include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), halogenating agents (e.g., fluorine gas), and coupling reagents (e.g., EDCI for amide formation). Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial.
Major Products Formed: Depending on the reaction, products may include hydroxylated, aminated, or halogenated derivatives of the original compound. Each product can have unique properties and applications.
Scientific Research Applications
Chemistry: In chemistry, 2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is utilized in the study of reaction mechanisms, synthetic methodologies, and as a building block for more complex molecules.
Biology: In biology, this compound is investigated for its potential as a biochemical tool, particularly in the modulation of protein functions and interactions due to its ability to bind to specific molecular targets.
Medicine: In medicinal chemistry, it shows promise as a lead compound for drug development, especially in areas such as anti-cancer, anti-inflammatory, and neuroprotective agents. Its unique structure allows for the exploration of novel therapeutic pathways.
Industry: Industrially, it can be used in the development of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other valuable compounds.
5. Mechanism of Action: The mechanism of action of 2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro, pyrrolidinyl, and pyrazolopyrimidine groups allows the compound to bind tightly to these targets, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the context and the target involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications and Substituent Effects
Key Observations:
- Substituent Position and Activity: The target compound’s 4-pyrrolidin-1-yl group contrasts with the 4-amino (Example 53) and 4-dimethylamino (Example 28) groups. Pyrrolidine’s cyclic amine may enhance membrane permeability compared to linear amines .
- Chromenone vs. Benzamide: Example 53 incorporates a chromenone moiety linked to the pyrazolo[3,4-d]pyrimidine, which likely increases molecular weight (mass 589.1) and may influence kinase inhibition profiles .
- Synthetic Feasibility: Yields for analogous compounds vary significantly (18–28%), suggesting that substituent complexity (e.g., chromenone in Example 53) impacts reaction efficiency .
Functional Group Variations
- Fluorine Placement : The target compound’s 2-fluorobenzamide differs from Example 53’s 2-fluoro-N-isopropylbenzamide. Fluorine’s position on the benzamide may alter electronic effects and binding affinity .
- Thioether vs. Amine: The compound in replaces the pyrrolidin-1-yl group with an isopropylthio group at position 4.
Physicochemical Properties
- Melting Points : Example 53’s melting point (175–178°C) suggests higher crystallinity than the target compound, which lacks reported data. This could correlate with solubility differences .
- Mass and Purity : Example 53’s HRMS (589.1) confirms molecular integrity, a standard also applied to compounds in (e.g., 2u–2x) via NMR and HRMS .
Research Findings and Implications
- Kinase Inhibition : While activity data for the target compound are absent, pyrazolo[3,4-d]pyrimidines are frequently kinase inhibitors (e.g., JAK2, EGFR). Substituents like pyrrolidin-1-yl may enhance selectivity .
- SAR Trends: The ethyl linker in the target compound balances rigidity and flexibility, a feature shared with Example 53’s chromenone-ethyl group. Such linkers are critical for optimizing binding pocket interactions .
- Synthetic Challenges: Lower yields in Example 28 (18%) highlight difficulties in introducing dimethylamino groups, whereas the target compound’s pyrrolidin-1-yl substitution may offer a more stable synthetic route .
Biological Activity
The compound 2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure incorporates a fluorinated benzamide linked to a pyrazolo[3,4-d]pyrimidine moiety, which is known for its biological activity against various targets.
Chemical Structure and Properties
This compound features several functional groups that contribute to its biological activity:
- Fluorine Atom : Enhances lipophilicity and metabolic stability.
- Pyrrolidine Ring : May facilitate interactions with biological receptors.
- Pyrazolo[3,4-d]pyrimidine Moiety : Known for its role in kinase inhibition and other biological activities.
The molecular formula is , with a molecular weight of approximately 400.48 g/mol. Its structural complexity suggests it may interact with multiple biological pathways.
Research indicates that compounds similar to 2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide often act as inhibitors of various kinases, particularly those involved in signaling pathways related to cancer and neurodegenerative diseases. The presence of the pyrazolo[3,4-d]pyrimidine core is particularly relevant, as it has been shown to inhibit c-jun N-terminal kinase (JNK) isoforms, which are implicated in neuronal apoptosis and inflammation .
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibitory effects on JNK3, suggesting potential applications in treating neurodegenerative disorders. For instance, one study reported that specific inhibitors showed high selectivity over other kinases while maintaining low cytotoxicity .
Comparative Analysis with Related Compounds
To better understand the biological potential of this compound, a comparative analysis with structurally similar compounds can be beneficial.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide | Structure | Known for kinase inhibition |
| N-(6-Cyanopyridin-3-Yl)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-Yl)amino]Piperidine-1-Carboxamide | Structure | Features a cyanopyridine; diverse biological activity |
| 1-Azepan-1-Yl-2-Phenyl-2-(4-Thioxo-1,4-Dihydro-Pyrazolo[3,4-D]Pyrimidin-5-Yl)Ethanone Adduct | Structure | Exhibits nucleic acid-based therapeutic potential |
This table highlights the diversity within the pyrazolo[3,4-d]pyrimidine class and underscores the unique aspects of 2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide , particularly its specific functional groups that may confer distinct biological properties.
Case Studies
Recent case studies have explored the application of similar compounds in treating various diseases:
- Neurodegenerative Diseases : A study highlighted the effectiveness of JNK inhibitors in reducing neuronal cell death in models of Alzheimer's disease .
- Cancer Therapeutics : Another investigation focused on compounds targeting kinase pathways associated with tumor growth and metastasis .
These findings suggest that 2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide could be a valuable candidate for further research in these therapeutic areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
